molecular formula C6H9N3O2S B13250567 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

Cat. No.: B13250567
M. Wt: 187.22 g/mol
InChI Key: QCNKVVAMACAZFR-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is a specialized α-amino acid derivative featuring a 1,2,3-thiadiazole ring substituted with a methyl group at the 4-position. Its molecular formula is C₆H₉N₃O₂S, with a molecular weight of 187.22 g/mol . The compound exists in the (3R)-enantiomeric form (CAS: 1841667-18-2), which may influence its biological interactions and synthetic applications.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

3-amino-3-(4-methylthiadiazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2S/c1-3-6(12-9-8-3)4(7)2-5(10)11/h4H,2,7H2,1H3,(H,10,11)

InChI Key

QCNKVVAMACAZFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with sodium nitrite and water, followed by reduction to yield the target compound . Another approach includes the use of hydrazonoyl halides and potassium thiocyanate to form the thiadiazole ring .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with molecular targets and pathways. In biological systems, the compound can inhibit the replication of bacterial and cancer cells by interfering with DNA synthesis. This is achieved through the disruption of nucleic acid structures and inhibition of key enzymes involved in DNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The thiadiazole moiety distinguishes this compound from analogs with other heterocycles:

  • Imidazole Derivatives: Compounds like 3-(2-amino-4-(p-tolyl)-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid () replace the thiadiazole with an imidazole ring. Imidazoles are more electron-rich due to their aromatic nitrogen atoms, which can enhance hydrogen-bonding interactions and alter solubility .
  • Thiazole Derivatives: α-Amino acids containing thiazole rings (e.g., 2-amino-3-(4-methyl-2-arylthiazol-5-yl)propanoic acids in ) exhibit a sulfur and nitrogen heterocycle but lack the additional nitrogen atom present in thiadiazoles. This reduces ring strain and modifies electronic properties .
  • Triazole Derivatives: The triazole-based 3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid () introduces a bromo substituent and a triazole ring, which is less electronegative than thiadiazoles, affecting reactivity and stability .
Table 1: Heterocyclic Core Comparison
Compound Heterocycle Substituent(s) Molecular Weight (g/mol) Key Feature(s)
Target Compound 1,2,3-thiadiazole 4-methyl 187.22 Electron-deficient, chiral center
Imidazole Analog Imidazole p-tolyl ~300 (estimated) Electron-rich, aryl substituents
Thiazole Analog Thiazole 4-methyl, aryl groups Variable Moderate electronegativity
Triazole Analog Triazole 4-bromo, 1-methyl 293.08 (with Br) Halogenated, bulkier substituent

Physicochemical and Functional Properties

  • Solubility : The methyl group on the thiadiazole in the target compound likely enhances hydrophobicity compared to unsubstituted analogs. In contrast, imidazole derivatives with polar aryl groups (e.g., p-tolyl) may exhibit improved aqueous solubility .
  • Chirality : The (3R)-configuration of the target compound () contrasts with racemic or undefined stereochemistry in some analogs, which is critical for enantioselective biological activity .

Biological Activity

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is a novel amino acid derivative featuring a thiadiazole ring. This compound has attracted attention due to its potential biological activities, which include antimicrobial properties and interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.

Chemical Structure and Properties

The molecular formula of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is CHNOS, with a molecular weight of approximately 187.22 g/mol. The structure consists of an amino group and a carboxylic acid group attached to a propanoic backbone, along with a 4-methyl-1,2,3-thiadiazol-5-yl substituent. This unique configuration imparts specific chemical reactivities and biological interactions.

Property Value
Molecular FormulaCHNOS
Molecular Weight187.22 g/mol
StructureChemical Structure
Functional GroupsAmino group, Thiadiazole ring

Antimicrobial Activity

Research has demonstrated that 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid exhibits significant antimicrobial properties. In a study evaluating various thiadiazole derivatives, this compound showed notable activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity
In vitro tests were conducted to assess the antibacterial efficacy of the compound against several bacterial strains:

Bacterial Strain Activity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Pseudomonas aeruginosa10 mm
Bacillus cereus14 mm

These results indicate that the compound can inhibit the growth of pathogenic bacteria effectively, suggesting its potential as an antimicrobial agent in therapeutic applications .

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit key metabolic pathways in bacteria, leading to cell death. The presence of the thiadiazole ring enhances its binding affinity to biological targets compared to other amino acids lacking such structures.

Structure-Activity Relationship

The structure-activity relationship (SAR) of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid indicates that variations in the thiadiazole substituent can significantly influence its biological activity. For example:

Compound Activity
(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acidModerate antibacterial activity
(2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acidLower antibacterial activity

This highlights the importance of stereochemistry and functional groups in determining the efficacy of thiadiazole derivatives .

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